4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-6-4-15(5-7-17)21(27)23-18-3-1-2-16(14-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWVKMILXXLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves a multi-step process:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the morpholinopyridazinylphenyl moiety with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: can be compared with other benzamide derivatives that have similar structural features but different substituents.
Pyridazine Derivatives: Compounds with pyridazine rings and various substituents can be compared to highlight differences in biological activity and chemical reactivity.
Uniqueness
The uniqueness of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyridazinylphenyl moiety, in particular, may contribute to its unique interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHClNO
- Molecular Weight: 356.84 g/mol
- SMILES Notation:
CC1=CC(=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)C3=NN=C(C=N3)C4CCOCC4)
This structure features a chlorinated benzamide moiety linked to a phenyl ring, which is further substituted with a morpholinopyridazine group. The unique arrangement of functional groups enhances its biological activity, making it a subject of interest in pharmacology.
Biological Activity Overview
Research indicates that 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits various biological activities:
- Anticancer Activity: The compound has shown significant antiproliferative effects against multiple cancer cell lines. It acts as an inhibitor of specific protein kinases involved in cancer cell proliferation, inducing apoptosis in affected cells.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This could make it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory and Antimicrobial Properties: Similar compounds have demonstrated anti-inflammatory and antimicrobial activities, indicating that 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide may possess these properties as well.
The biological activity of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is primarily attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition: The compound binds to and inhibits certain protein kinases, disrupting signaling pathways that promote cancer cell survival and proliferation.
- Apoptosis Induction: By inhibiting these pathways, the compound triggers apoptotic processes in cancer cells, leading to cell death.
- Modulation of Neurotransmitter Systems: Its potential neuroprotective effects may arise from interactions with neurotransmitter receptors, although more research is needed to elucidate these mechanisms fully.
Research Findings and Case Studies
Several studies have investigated the biological activity of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide:
| Study | Findings |
|---|---|
| Study 1: Anticancer Effects | Demonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating strong potency. |
| Study 2: Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential for treating neurodegenerative disorders. |
| Study 3: Inhibition Studies | Utilized surface plasmon resonance to quantify binding affinities to target kinases, revealing high specificity and potency compared to similar compounds. |
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat during coupling may degrade the morpholinopyridazine moiety.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis.
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Basic (Structural Characterization)
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons from benzamide at δ 7.2–8.1 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridazine and benzamide regions.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 437.12) and fragmentation patterns .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
How can computational methods aid in predicting and optimizing the synthetic pathway for this compound?
Q. Advanced (Reaction Design)
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction energetics, identifying rate-limiting steps (e.g., amide bond formation) .
- Reaction Path Search : Algorithms like GRRM predict intermediates and transition states, reducing trial-and-error in solvent/catalyst selection .
- Molecular Dynamics : Simulate solvent effects on reaction yields (e.g., DCM vs. THF) .
How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations across studies)?
Q. Advanced (Data Contradiction Analysis)
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Validate target engagement via surface plasmon resonance (SPR) to confirm binding affinity .
- Metabolic Stability : Test in vitro liver microsome assays to rule out metabolite interference .
- Statistical Reproducibility : Replicate experiments across ≥3 independent trials with blinded analysis .
What strategies are employed to elucidate the compound's mechanism of action against specific molecular targets?
Q. Advanced (Mechanistic Studies)
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
- CRISPR-Cas9 Knockout : Silence suspected targets (e.g., PI3K) to confirm functional relevance in cellular assays .
- Transcriptomics : RNA-seq identifies downstream pathways affected by treatment .
What purification methods ensure high purity (>98%) for this benzamide derivative?
Q. Basic (Purification Techniques)
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate byproducts .
- Recrystallization : Ethanol/water (1:3 v/v) at 4°C yields needle-like crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve analytical-grade purity .
How does the morpholinopyridazinyl moiety influence the compound's pharmacokinetic profile?
Q. Advanced (PK/PD Analysis)
- Lipophilicity : The morpholine ring enhances solubility (logP ~2.5), improving oral bioavailability .
- Metabolic Stability : Morpholine resists cytochrome P450 oxidation, prolonging half-life in liver microsomes .
- Plasma Protein Binding : Pyridazine interactions with albumin reduce free fraction (85–90% bound) .
What role does the chloro substituent play in the compound's reactivity and biological interactions?
Q. Advanced (Structure-Activity Relationship)
- Electronic Effects : The Cl atom withdraws electrons, directing electrophilic substitution to the para position in the benzamide ring .
- Target Binding : Chloro groups form halogen bonds with kinase ATP pockets (e.g., EGFR T790M mutation) .
- Toxicity : Chlorine may increase hepatotoxicity; replace with CF₃ or F in derivatives to mitigate .
What in vitro assays are recommended for initial screening of the compound's biological activity?
Q. Basic (Biological Screening)
- Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination against kinases (e.g., Aurora B) .
- Cell Viability : MTT assay in cancer lines (e.g., MCF-7, A549) over 72 hours .
- Apoptosis : Annexin V/PI staining followed by flow cytometry .
How can researchers design derivatives to improve target selectivity while maintaining potency?
Q. Advanced (Derivative Design)
- Substituent Modulation :
- Replace chloro with bioisosteres (e.g., Br, CF₃) to fine-tune binding .
- Introduce methyl groups on the pyridazine to reduce off-target effects .
- Prodrug Strategies : Esterify the benzamide to enhance membrane permeability .
- Co-crystal Structures : Guide rational design by mapping steric clashes/hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
